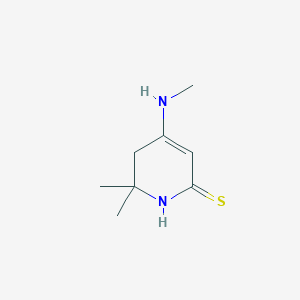
6,6-Dimethyl-4-(methylamino)-5,6-dihydropyridine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-4-(methylamino)-5,6-dihydropyridine-2(1H)-thione is an organic compound with a unique structure that includes a pyridine ring, a thione group, and a methylamino substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-4-(methylamino)-5,6-dihydropyridine-2(1H)-thione typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dimethyl-4-(methylamino)-5,6-dihydropyridine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
6,6-Dimethyl-4-(methylamino)-5,6-dihydropyridine-2(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Mécanisme D'action
The mechanism by which 6,6-Dimethyl-4-(methylamino)-5,6-dihydropyridine-2(1H)-thione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The pathways involved can vary depending on the specific biological context but often include inhibition or activation of key signaling molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridine derivatives and thione-containing molecules, such as:
- 6,6-Dimethyl-4-(phenylamino)-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one
- 6,6-Dimethyl-4-[(methylamino)methyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one
Uniqueness
What sets 6,6-Dimethyl-4-(methylamino)-5,6-dihydropyridine-2(1H)-thione apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and a promising candidate in biological research .
Propriétés
Numéro CAS |
58913-37-4 |
|---|---|
Formule moléculaire |
C8H14N2S |
Poids moléculaire |
170.28 g/mol |
Nom IUPAC |
2,2-dimethyl-4-(methylamino)-1,3-dihydropyridine-6-thione |
InChI |
InChI=1S/C8H14N2S/c1-8(2)5-6(9-3)4-7(11)10-8/h4,9H,5H2,1-3H3,(H,10,11) |
Clé InChI |
UAUFKBPVAFNEFL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=CC(=S)N1)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


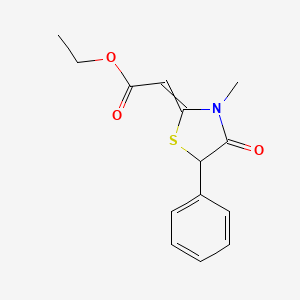
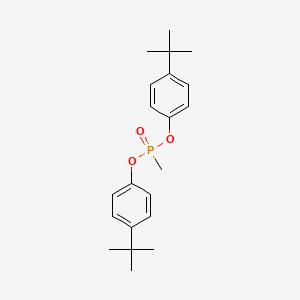
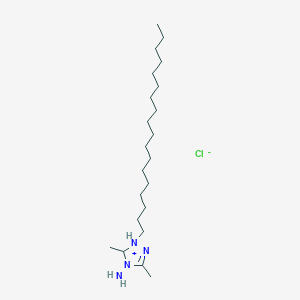
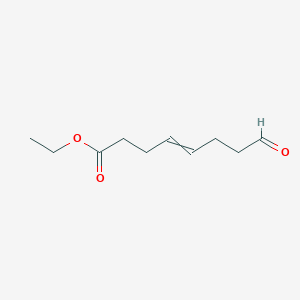
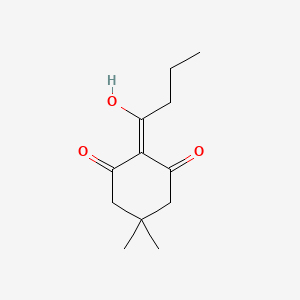
methanone](/img/structure/B14613998.png)
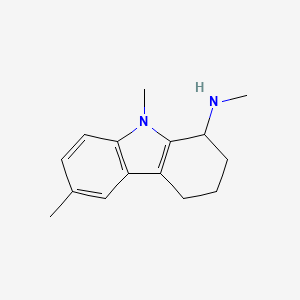
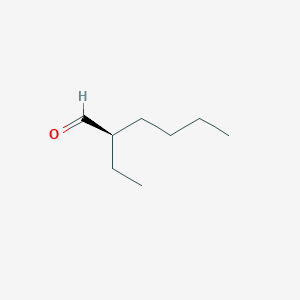
![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)
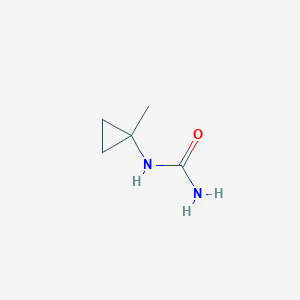

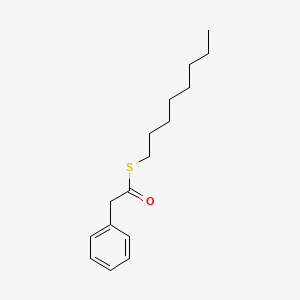
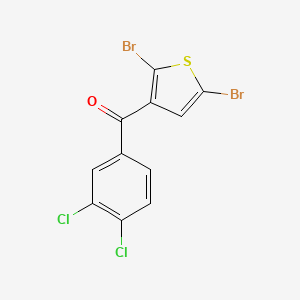
![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
